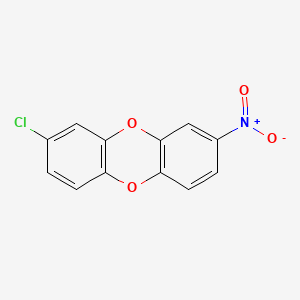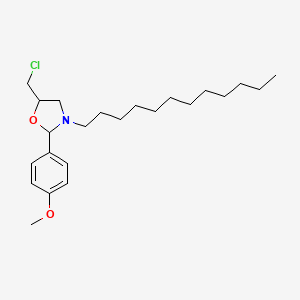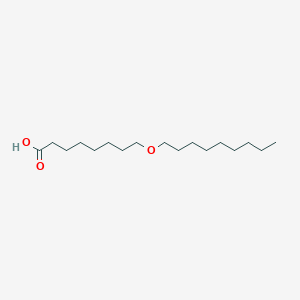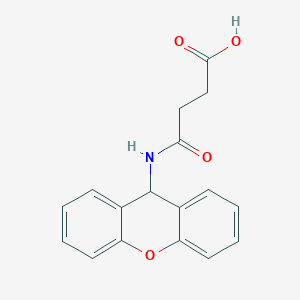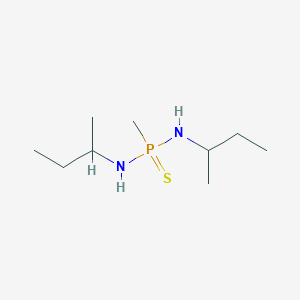
N,N'-Dibutan-2-yl-P-methylphosphonothioic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is a chemical compound known for its unique structure and properties It belongs to the class of phosphonothioic diamides, which are characterized by the presence of a phosphonothioic group attached to two butan-2-yl groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide typically involves the reaction of phosphonothioic acid derivatives with butan-2-yl amines. One common method is the reaction of P-methylphosphonothioic dichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, typically around 0-5°C, and then gradually warmed to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into phosphonothioic hydrides using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups are replaced by other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Phosphonothioic oxides
Reduction: Phosphonothioic hydrides
Substitution: Various substituted phosphonothioic diamides
Aplicaciones Científicas De Investigación
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific molecular pathways.
Industry: Utilized as an additive in lubricants and hydraulic fluids to improve their thermal stability and reduce wear.
Mecanismo De Acción
The mechanism of action of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the nature of the compound’s interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in industrial applications.
N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide: A phosphonothioic diamide with similar structural features, used in coordination chemistry.
Uniqueness
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is unique due to its specific combination of butan-2-yl and methyl groups attached to the phosphonothioic core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor further distinguish it from other similar compounds.
Propiedades
Número CAS |
109120-51-6 |
|---|---|
Fórmula molecular |
C9H23N2PS |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
N-[(butan-2-ylamino)-methylphosphinothioyl]butan-2-amine |
InChI |
InChI=1S/C9H23N2PS/c1-6-8(3)10-12(5,13)11-9(4)7-2/h8-9H,6-7H2,1-5H3,(H2,10,11,13) |
Clave InChI |
NAHFNGAMHVOBGK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NP(=S)(C)NC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)

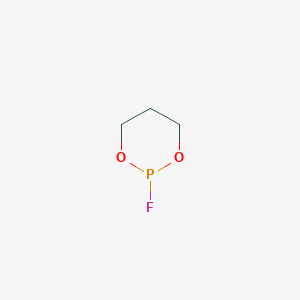
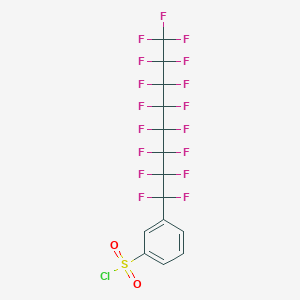
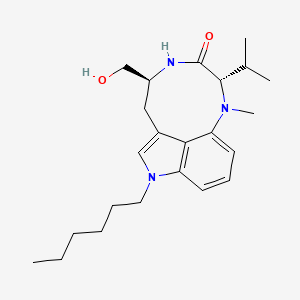
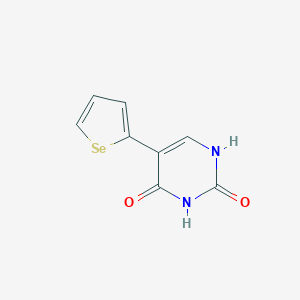
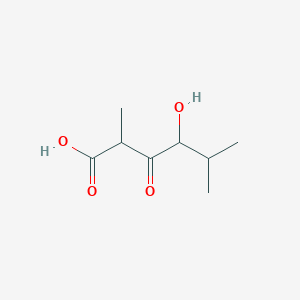

![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
